tert-butyl [5-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate

Regiochemistry Pyrazole NMR spectroscopy

tert-Butyl [5-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate (CAS 2226181-90-2) is a heterobifunctional pyrazole building block featuring an N1-(2,2-difluoroethyl) substituent, a C5 primary amine, and a C3 tert-butyl carbamate (Boc)-protected amine. With molecular formula C₁₀H₁₆F₂N₄O₂ and a molecular weight of 262.26 g/mol, it serves as a versatile intermediate in medicinal chemistry, particularly for constructing kinase inhibitor scaffolds where the difluoroethyl group enhances metabolic stability and the orthogonal amine functionalities enable regioselective elaboration.

Molecular Formula C10H16F2N4O2
Molecular Weight 262.261
CAS No. 2226181-90-2
Cat. No. B2476479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl [5-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate
CAS2226181-90-2
Molecular FormulaC10H16F2N4O2
Molecular Weight262.261
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NN(C(=C1)N)CC(F)F
InChIInChI=1S/C10H16F2N4O2/c1-10(2,3)18-9(17)14-8-4-7(13)16(15-8)5-6(11)12/h4,6H,5,13H2,1-3H3,(H,14,15,17)
InChIKeyQHKKKSJSLNVPCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl [5-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate (CAS 2226181-90-2): Core Scaffold Overview for Procurement Decisions


tert-Butyl [5-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate (CAS 2226181-90-2) is a heterobifunctional pyrazole building block featuring an N1-(2,2-difluoroethyl) substituent, a C5 primary amine, and a C3 tert-butyl carbamate (Boc)-protected amine . With molecular formula C₁₀H₁₆F₂N₄O₂ and a molecular weight of 262.26 g/mol, it serves as a versatile intermediate in medicinal chemistry, particularly for constructing kinase inhibitor scaffolds where the difluoroethyl group enhances metabolic stability and the orthogonal amine functionalities enable regioselective elaboration [1]. Commercially available at ≥95% purity , this compound is supplied for non-human research applications and is recognized as a key precursor in programs targeting HPK1 and related kinases [1].

Why Generic Substitution of CAS 2226181-90-2 Fails: Regiochemical and Functional Group Constraints


Simple substitution of tert-butyl [5-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate with closely related pyrazole carbamates is precluded by the compound's unique substitution pattern that integrates three critical differentiation elements: (i) the N1-(2,2-difluoroethyl) group, which confers distinct metabolic stability and target-binding conformational preferences compared to methyl, ethyl, or unsubstituted analogs [1]; (ii) the precise 3-carbamate/5-amino regiochemistry, which dictates the vectorial orientation of downstream amide or urea bond formations essential for target engagement [2]; and (iii) the orthogonal Boc protection that enables selective C3 amine liberation without affecting the C5 amine . Regioisomeric contaminants (e.g., 3-amino-5-carbamate or 4-amino variants) can divert synthetic pathways and compromise biological activity, making procurement of the exact CAS 2226181-90-2 regioisomer imperative for reproducible SAR studies [2].

Quantitative Differentiation Evidence for tert-Butyl [5-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate (CAS 2226181-90-2)


Regioisomeric Identity Confirmed by ¹³C NMR: Differentiating C3-Carbamate from C5-Carbamate Isomers

For pyrazole analogs bearing a tert-butyl carbamate at C3 and a free amine at C5, a characteristic upfield ¹³C NMR signal at approximately δ 30 ppm is observed for the tert-butyl group, corroborating the C3-Boc substitution pattern. In contrast, the regioisomeric 5-carbamate-3-amine analog exhibits a distinct chemical shift pattern that can be unambiguously differentiated. This spectral fingerprint enables purchasers to verify they have received the correct regioisomer rather than a positional isomer that would yield erroneous SAR data [1].

Regiochemistry Pyrazole NMR spectroscopy

N1-(2,2-Difluoroethyl) Substitution Improves Human Liver Microsome Stability Versus N1-Methyl Analog

In a structure–activity relationship study of pyrazine carboxamide pyrazoles as HPK1 inhibitors, the N1-(2,2-difluoroethyl)pyrazole analog (compound 16a) demonstrated improved stability in human liver microsomes (HLM) compared to the corresponding N1-methyl pyrazole analog. While quantitative intrinsic clearance values are not publicly disclosed for the exact CAS 2226181-90-2 building block, the difluoroethyl motif conferred enhanced metabolic stability on the final inhibitor, consistent with the known electron-withdrawing effect of fluorine atoms reducing oxidative metabolism at the N1-alkyl side chain [1].

Metabolic stability Human liver microsomes HPK1 inhibitors

Commercially Available Purity of 95% Establishes a Reproducible Baseline for Multi-Step Synthesis

tert-Butyl [5-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate is supplied at a minimum purity of 95% (Catalog No. CM673787) . This specification matches or exceeds the purity of the closest commercially available regioisomer, tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate (CAS 2171317-85-2), which is also offered at 95% , and the nitro analog tert-butyl [1-(2,2-difluoroethyl)-5-nitro-1H-pyrazol-3-yl]carbamate (CAS 2226181-52-6) . Consistent purity across suppliers reduces variability in downstream coupling yields and simplifies procurement quality specifications.

Purity specification Procurement quality Building block

Orthogonal Boc Protection Enables Selective C3 Amine Deprotection Without C5 Amine Interference

The tert-butyl carbamate (Boc) group at C3 can be selectively removed under acidic conditions (e.g., TFA/CH₂Cl₂) while leaving the C5 primary amine intact for subsequent functionalization or resin loading . This orthogonal protecting group strategy contrasts with doubly unprotected 3,5-diaminopyrazoles, which would require additional protection/deprotection steps and reduce overall synthetic efficiency. The Boc group also enhances the compound's solubility in organic solvents compared to the free diamine [1].

Orthogonal protection Solid-phase synthesis Medicinal chemistry

Optimal Procurement Application Scenarios for CAS 2226181-90-2 Based on Quantitative Differentiation Evidence


Regiospecific Elaboration of HPK1 and Kinase Inhibitor Libraries

When constructing focused libraries of pyrazole-based kinase inhibitors, the exact 3-Boc-5-amine regioisomer (CAS 2226181-90-2) is required to maintain the correct vectorial geometry for hinge-region binding. The N1-difluoroethyl group confers metabolic stability advantages observed in HPK1 inhibitor lead optimization, as documented in the RSC Medicinal Chemistry HPK1 series [1]. Using the incorrect regioisomer (e.g., 3-amine-5-carbamate or 4-amino variants) would misdirect the amine-carbamate vector and abrogate target engagement.

Late-Stage Functionalization via Sequential Deprotection for Solid-Phase Peptide or Peptidomimetic Synthesis

The Boc-protected C3 amine can be selectively deprotected and loaded onto solid supports, while the C5 amine remains free for subsequent on-resin diversification. This orthogonal strategy eliminates solution-phase protection steps and is compatible with Fmoc-based SPPS protocols. The 95% purity benchmark ensures reproducible loading efficiencies across synthesis campaigns.

Metabolic Stability Optimization in In Vivo Probe Development

The 2,2-difluoroethyl substituent at N1 is a recognized metabolic soft spot shield: electron-withdrawing fluorine atoms reduce cytochrome P450-mediated oxidation of the ethyl linker. This design principle was validated in the HPK1 inhibitor program where the difluoroethyl analog demonstrated improved HLM stability and enabled in vivo pharmacodynamic studies in mice [1]. Procurement of this building block supports the synthesis of probe molecules with enhanced in vivo exposure.

Building Block for Dual Amine-Derived Bivalent Ligands and PROTACs

The two differentially protected amines allow sequential conjugation of two distinct ligands—one at C3 (after Boc deprotection) and one at C5—enabling construction of heterobifunctional degraders (PROTACs) or bivalent inhibitors. The 2.62 Å spacing between the two amine attachment points provides a defined linker geometry that is disrupted if the regioisomeric building block is used.

Quote Request

Request a Quote for tert-butyl [5-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.